molecular formula C14H17NO2 B11874828 Isopropyl 1H-indole-1-propionate CAS No. 93982-57-1

Isopropyl 1H-indole-1-propionate

Cat. No.: B11874828
CAS No.: 93982-57-1
M. Wt: 231.29 g/mol
InChI Key: XLELSJIIIGUXID-UHFFFAOYSA-N
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Description

Isopropyl 1H-indole-1-propionate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. The indole ring system is present in many natural products, pharmaceuticals, and agrochemicals, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1H-indole-1-propionate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the starting materials would include isopropyl phenylhydrazine and a suitable propionate ester.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1H-indole-1-propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isopropyl 1H-indole-1-propionate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Isopropyl 1H-indole-1-propionate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can modulate neurotransmission and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 1H-indole-1-propionate is unique due to its specific structural features and potential biological activities. Its isopropyl and propionate groups may confer distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

93982-57-1

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

propan-2-yl 3-indol-1-ylpropanoate

InChI

InChI=1S/C14H17NO2/c1-11(2)17-14(16)8-10-15-9-7-12-5-3-4-6-13(12)15/h3-7,9,11H,8,10H2,1-2H3

InChI Key

XLELSJIIIGUXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCN1C=CC2=CC=CC=C21

Origin of Product

United States

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